molecular formula C21H25ClN2O3S B2776032 3-chloro-2,2-dimethyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide CAS No. 899751-72-5

3-chloro-2,2-dimethyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide

Cat. No. B2776032
CAS RN: 899751-72-5
M. Wt: 420.95
InChI Key: CHMLLHTUDCJREI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule’s structure includes a tetrahydroquinoline ring, which is a type of heterocyclic compound. Heterocyclic compounds are common in many natural products and drugs .

Scientific Research Applications

Synthesis and Structural Analysis

Halogenated Hydrocarbon Amination Reactions involve the synthesis of target molecules through reactions between raw material compounds and dimethylamine hydrochloride. These processes yield compounds with confirmed structures through various analytical methods, including elemental analysis, IR, 1H NMR, MS, and X-ray diffraction. These compounds are characterized by their monoclinic system, space group, and various geometric parameters. The study of these reactions contributes to the understanding of compound synthesis and structure-activity relationships (Bai et al., 2012).

Diels-Alder Reactions serve as a method for generating various pyridine o-quinodimethane analogues from functionalised o-bis(chloromethyl)pyridines. This process, involving reductive 1,4-elimination and trapping with dienophiles, results in the formation of tetrahydroquinoline and -isoquinoline type adducts. The methodology underscores the utility of these reactions in synthesizing structurally diverse quinoline derivatives (Carly et al., 1996).

Biological Activity

Antimicrobial and Anti-inflammatory Properties are highlighted in compounds synthesized from quinoline derivatives. These compounds exhibit significant anti-inflammatory and antibacterial activities, with reduced gastrointestinal toxicity and lipid peroxidation. The research on these compounds provides insight into their potential therapeutic applications, offering alternatives to current treatments with lesser side effects (Alam et al., 2011).

Anticancer Agents involve the synthesis of α-aminophosphonate derivatives containing a 2-oxoquinoline structure, demonstrating moderate to high levels of antitumor activities against various cancer cell lines. The pharmacological screening of these compounds suggests their potential as novel anticancer agents, contributing to the development of targeted cancer therapies (Fang et al., 2016).

properties

IUPAC Name

3-chloro-2,2-dimethyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3S/c1-15-6-9-18(10-7-15)28(26,27)24-12-4-5-16-13-17(8-11-19(16)24)23-20(25)21(2,3)14-22/h6-11,13H,4-5,12,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMLLHTUDCJREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C(C)(C)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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